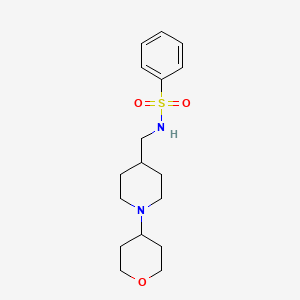

![molecular formula C20H22N2 B2704005 (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole CAS No. 392290-49-2](/img/structure/B2704005.png)

(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole, commonly known as PSB-16333, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been extensively studied for its biological activities.

Applications De Recherche Scientifique

Antiviral Applications

A novel class of compounds structurally related to (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole was designed and synthesized for their potential antiviral activities, particularly as antirhinovirus agents. The synthesis process involved a stereospecific reaction leading exclusively to the desired E-isomer, which was evaluated for antiviral efficacy without needing separation of isomers (Hamdouchi et al., 1999).

Green Chemistry Synthesis

A green chemistry approach utilized thiamine hydrochloride (VB1) as a catalyst in water to synthesize benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. This methodology highlights the advantages of using water as a solvent and VB1 as a cost-effective catalyst, promoting environmentally benign synthetic routes (Jun-hua Liu, Min Lei, & Lihong Hu, 2012).

Fluorescent Properties and Synthesis

Research into the fluorescence properties of highly substituted imidazo[1,2-a]pyridines and pyrido[1,2-a]benzimidazoles revealed that these compounds exhibit strong fluorescence in the visible region, indicating potential applications in optical materials and fluorescent probes. The synthesis process displayed regiospecific characteristics, contributing to the understanding of structure-fluorescence relationships (Knölker, Hitzemann, & Boese, 1990).

Corrosion Inhibition

A novel study synthesized (E)-2-styryl-1H-benzo[d]imidazole and tested its efficacy as a green corrosion inhibitor for carbon steel in acidic environments. The inhibitor showed remarkable efficiency and was characterized as environmentally benign, highlighting its potential as a sustainable solution for corrosion protection (Srivastava et al., 2021).

Medicinal Chemistry Developments

Imidazole derivatives, including structures related to this compound, have shown significant potential in medicinal chemistry. These compounds have been extensively studied for various bioactivities, demonstrating their importance in drug development and therapeutic applications. A comprehensive review outlined the wide range of bioactivities exhibited by imidazole-based compounds, underlining their value in medicinal chemistry (Zhang et al., 2014).

Propriétés

IUPAC Name |

1-pentyl-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-2-3-9-16-22-19-13-8-7-12-18(19)21-20(22)15-14-17-10-5-4-6-11-17/h4-8,10-15H,2-3,9,16H2,1H3/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWZSYTWNOBFET-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2703923.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2703926.png)

![4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2703928.png)

![3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2703933.png)

![Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2703934.png)

![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2703937.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate](/img/structure/B2703941.png)

![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B2703942.png)

![N-(2,4-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2703943.png)

![(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2703945.png)